molecular formula C11H13ClFNO2 B1459613 3-(3-Fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1786224-71-2

3-(3-Fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B1459613
CAS No.: 1786224-71-2
M. Wt: 245.68 g/mol
InChI Key: KVSJJSACMIZDOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a 3-fluorophenyl group and a carboxylic acid group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Biochemical Analysis

Biochemical Properties

3-(3-Fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for the breakdown of acetylcholine in the nervous system . The nature of these interactions involves the inhibition of enzyme activity, which can lead to increased levels of acetylcholine and subsequent effects on neurotransmission.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the cholinergic signaling pathway by inhibiting cholinesterase enzymes, leading to altered neurotransmitter levels . Additionally, this compound can impact gene expression by modulating the activity of transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of cholinesterase enzymes, inhibiting their activity and preventing the breakdown of acetylcholine . This inhibition results in increased acetylcholine levels, which can enhance cholinergic signaling. Additionally, this compound may influence enzyme activity through allosteric modulation, altering the enzyme’s conformation and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and neurotransmitter levels.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to enhance cholinergic signaling without significant adverse effects . At higher doses, toxic effects such as neurotoxicity and behavioral changes have been reported . These findings highlight the importance of dosage optimization to achieve the desired therapeutic effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which catalyze its oxidation and subsequent breakdown . This metabolic process can influence the compound’s bioavailability and efficacy, as well as its potential interactions with other drugs.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, this compound can accumulate in specific tissues, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or an amino acid derivative.

    Introduction of the 3-Fluorophenyl Group: The 3-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a nucleophile.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.

    Formation of the Hydrochloride Salt: The final step involves converting the free base form of the compound into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    High-pressure reactors: for efficient cyclization and carboxylation reactions.

    Automated synthesis equipment: to ensure precise control over reaction parameters.

    Purification techniques: such as crystallization or chromatography to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(3-Fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride
  • 3-(3-Chlorophenyl)pyrrolidine-2-carboxylic acid hydrochloride
  • 3-(3-Methylphenyl)pyrrolidine-2-carboxylic acid hydrochloride

Uniqueness

3-(3-Fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(3-fluorophenyl)pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2.ClH/c12-8-3-1-2-7(6-8)9-4-5-13-10(9)11(14)15;/h1-3,6,9-10,13H,4-5H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSJJSACMIZDOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1C2=CC(=CC=C2)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 2
3-(3-Fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 3
3-(3-Fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 4
3-(3-Fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 5
3-(3-Fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 6
3-(3-Fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.